(1-オキシル-2,2,5,5-テトラメチル-3-ピロリジン-3-メチル) メタンチオスルホン酸-d15

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

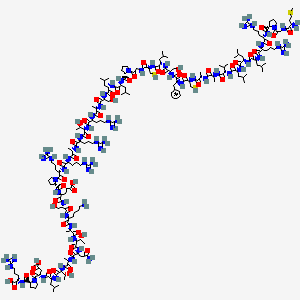

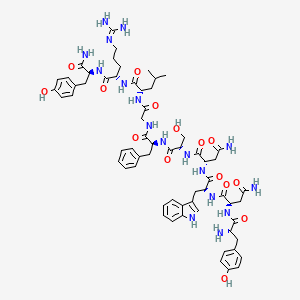

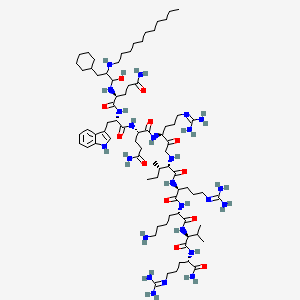

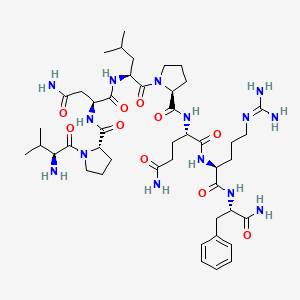

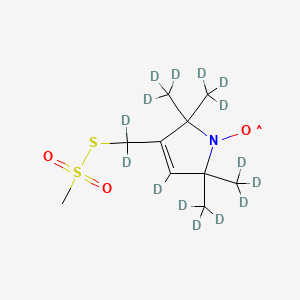

“(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15” is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical and Chemical Properties Analysis

This compound is a light yellow powder . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml), and Ethanol (15 mg/ml) . It has a melting point of 107-108°C . The compound should be stored in an amber vial, in a -20°C freezer, under an inert atmosphere .科学的研究の応用

タンパク質のコンフォメーションとダイナミクス

この化合物は、チオール反応性スピンラベルとして使用され、チオール化タンパク質のコンフォメーションとダイナミクスを調査します。 分子レベルでタンパク質の構造的側面と運動を理解するのに役立ちます .

膜タンパク質の調査

膜タンパク質の構造的およびコンフォメーション的ダイナミクスを調査するのに特に役立ち、その機能や他の分子との相互作用についての洞察を提供します .

タンパク質凝集研究

この化合物はタンパク質凝集の研究に役立ち、タンパク質の誤った折り畳みと凝集が重要な役割を果たすアルツハイマー病などの疾患の理解に不可欠です .

二重電子電子共鳴(DEER)分光法

タンパク質内またはタンパク質複合体間の距離を測定するために使用されるDEER分光法実験を実施するための貴重なツールとして役立ちます .

チオール部位構造プローブ

高度に反応性のチオール特異的スピンラベルとして、タンパク質内のチオール部位構造の特異的なコンフォメーションプローブとして機能します .

作用機序

Target of Action

The primary target of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15, also known as MTSSL, is cysteine residues in proteins . Cysteine residues are amino acids that contain a thiol group, which is a sulfur and hydrogen atom. This thiol group is reactive and can form disulfide bonds, which are crucial for the structure and function of proteins.

Mode of Action

MTSSL is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . It interacts with its targets, the cysteine residues, by forming disulfide bonds. This interaction results in the labeling of the protein with a paramagnetic spin label. This labeling is useful for investigating structural and conformational dynamics of proteins .

Pharmacokinetics

It is known that mtssl is typically used in vitro, meaning it is applied directly to cells or tissues in a controlled environment outside of a living organism . Therefore, its bioavailability, or the extent and rate at which it reaches its target site of action, would be dependent on the experimental conditions.

Result of Action

The result of MTSSL’s action is the labeling of proteins with a paramagnetic spin label. This labeling allows researchers to investigate the structural and conformational dynamics of proteins . For example, it can be used in double electron electron resonance (DEER) spectroscopy experiments, which provide information about the distances and distance distributions between paramagnetic centers in a molecule .

Action Environment

The action, efficacy, and stability of MTSSL are influenced by various environmental factors. For instance, MTSSL is sensitive to light, and it should be stored in conditions protected from light . Additionally, the pH, temperature, and other conditions of the experimental environment can affect the efficiency of MTSSL’s interaction with cysteine residues. Therefore, careful control and monitoring of the experimental conditions are necessary when using MTSSL.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the reaction of 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) with methanethiosulfonate-d15.", "Starting Materials": ["3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical)", "Methanethiosulfonate-d15"], "Reaction": ["Step 1: Dissolve 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) in a solvent such as dichloromethane or chloroform.", "Step 2: Add Methanethiosulfonate-d15 to the solution and stir for several hours at room temperature.", "Step 3: Remove the solvent by evaporation under reduced pressure.", "Step 4: Purify the product by column chromatography using a suitable solvent system.", "Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS番号 |

384342-57-8 |

分子式 |

C10H19NO3S2 |

分子量 |

280.5 g/mol |

IUPAC名 |

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |

InChI |

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |

InChIキー |

MXZPGYFBZHBAQM-QHFHZPJISA-N |

異性体SMILES |

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |

SMILES |

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |

正規SMILES |

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |

同義語 |

MTSL-d15; MTS-d15; _x000B_2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

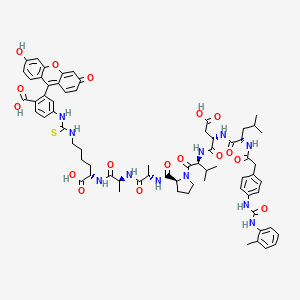

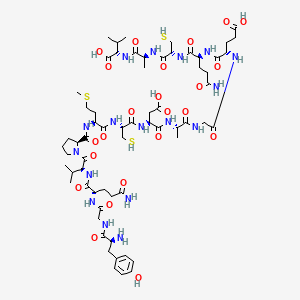

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

![[Ala17]-MCH](/img/no-structure.png)